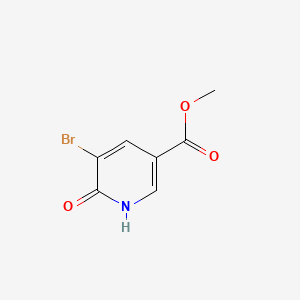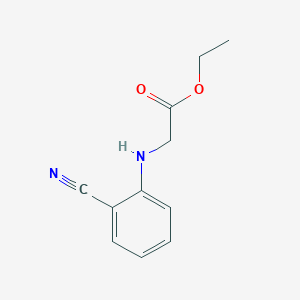
1,5-Dibromo-2,4-dimethoxybenzene
Overview
Description
1,5-Dibromo-2,4-dimethoxybenzene is a chemical compound with the CAS Number: 24988-36-1. Its molecular formula is C8H8Br2O2 and it has a molecular weight of 295.96 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 1,5-Dibromo-2,4-dimethoxybenzene consists of a benzene ring substituted with two bromine atoms and two methoxy groups . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound: the bromine atoms are located at the 1 and 5 positions, and the methoxy groups are at the 2 and 4 positions .Physical And Chemical Properties Analysis
1,5-Dibromo-2,4-dimethoxybenzene is a solid at room temperature . It has a predicted boiling point of 303.6±37.0 °C and a predicted density of 1.742±0.06 g/cm3 . It is stored in a dry, sealed container at room temperature .Scientific Research Applications
Research Grade Chemical
1,5-Dibromo-2,4-dimethoxybenzene is used as a research grade chemical . It is often used in laboratories for various experiments and research purposes .
Pharmaceutical Intermediate
This compound is employed as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients.
Nonlinear Optical Applications
A new class of bis-chalcone embedded benzenes, which includes halogen substituted benzene molecules like 1,5-Dibromo-2,4-dimethoxybenzene, are found to have third-order nonlinear optical applications . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, where the polarization density P responds nonlinearly to the electric field E of the light.
4. Synthesis of Alkylamino Zinc (II) Phthalocyanines 1,2-Dibromo-4,5-dimethylbenzene, a similar compound to 1,5-Dibromo-2,4-dimethoxybenzene, can be used in the synthesis of alkylamino zinc (II) phthalocyanines . These compounds have potential applications as photosensitizers in photodynamic therapy .
Analytic Applications
Halogen substituted benzene molecules, including 1,5-Dibromo-2,4-dimethoxybenzene, have various analytic applications . They can be used in different types of analytical techniques in chemistry.
Synthetic Applications
Halogen substituted benzene molecules are also used in various synthetic applications . They can be used as building blocks in the synthesis of more complex organic compounds .
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
properties
IUPAC Name |
1,5-dibromo-2,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPXSTJZZSDWIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369602 | |
| Record name | 1,5-dibromo-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2,4-dimethoxybenzene | |
CAS RN |
24988-36-1 | |
| Record name | 1,5-Dibromo-2,4-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24988-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-dibromo-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,5-dibromo-2,4-dimethoxybenzene?
A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of 1,5-dibromo-2,4-dimethoxybenzene as C8H8Br2O2 []. From this formula, the molecular weight can be calculated.
Q2: What does the crystal structure of 1,5-dibromo-2,4-dimethoxybenzene reveal?
A2: The crystal structure analysis shows that in 1,5-dibromo-2,4-dimethoxybenzene, all non-hydrogen atoms lie approximately on the same plane []. This planar arrangement is noteworthy and could influence the molecule's interactions and packing within the crystal lattice. Additionally, weak C—H⋯O hydrogen bonds are observed, linking the molecules together in chains that run along the crystallographic b-axis [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide](/img/structure/B1586155.png)




![7-Methylbenzo[d]isoxazol-3-ol](/img/structure/B1586163.png)